[11C]MeNER, also known as (S,S)-[11C]methylreboxetine, is a radioligand developed for positron emission tomography (PET) imaging of norepinephrine transporters (NETs) in the human brain. It is synthesized from the precursor (S,S)-desethylreboxetine and has been identified as a promising candidate for studying norepinephrine dynamics in vivo, particularly in relation to various neuropsychiatric disorders. The compound's ability to visualize NETs makes it significant in both clinical and research settings focused on understanding brain function and pathology.
[11C]MeNER is classified as a radioligand used primarily in neuroimaging. Its synthesis is based on the methylation of (S,S)-desethylreboxetine, a compound derived from reboxetine, which is an antidepressant that selectively inhibits the reuptake of norepinephrine. The radiolabeling with carbon-11 allows for its detection using PET imaging techniques, facilitating the study of norepinephrine's role in various neurological conditions.
The synthesis of [11C]MeNER involves several key steps:
The molecular structure of [11C]MeNER can be represented as follows:
The compound's structure allows it to interact selectively with NETs, making it suitable for imaging studies.
The primary chemical reaction involved in synthesizing [11C]MeNER is the methylation of (S,S)-desethylreboxetine. Key points include:
[11C]MeNER acts as a selective ligand for norepinephrine transporters in the brain. Upon administration:
Relevant data indicate that [11C]MeNER demonstrates favorable properties for PET applications due to its optimal partition coefficient and low plasma protein binding (approximately 14%) .
[11C]MeNER has several significant applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2